3-Bromo-2,5-difluoro-4-methylaniline
Description
3-Bromo-2,5-difluoro-4-methylaniline is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups
Properties
IUPAC Name |
3-bromo-2,5-difluoro-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFNTHZRYXKNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluoro-4-methylaniline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination under controlled conditions . The reaction conditions often include the use of bromine and fluorine sources, along with catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
3-Bromo-2,5-difluoro-4-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2,5-difluoro-4-methylaniline exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-difluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-4-methylaniline: Lacks the fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
3-Bromo-2,5-difluoro-4-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
3-Bromo-2,5-difluoro-4-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C7H6BrF2N
- IUPAC Name : 3-Bromo-2,5-difluoroaniline
- Molecular Weight : 220.03 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains.
- Anticancer Properties : Preliminary studies suggest that it may have efficacy against certain cancer cell lines.
Antimicrobial Activity
In studies evaluating the antimicrobial properties of this compound, it was tested against a range of bacteria and fungi. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with various infections.
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are detailed in Table 2.
The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further drug development.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
